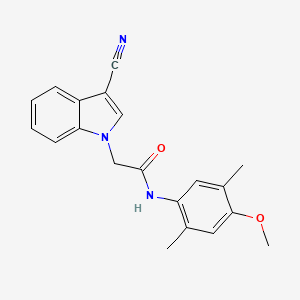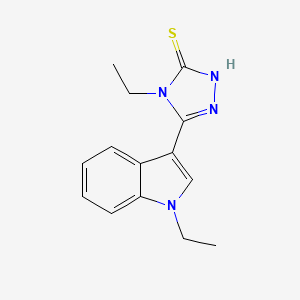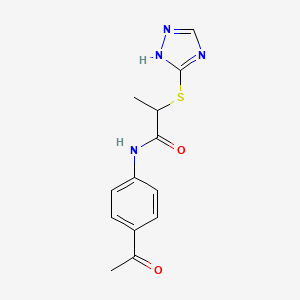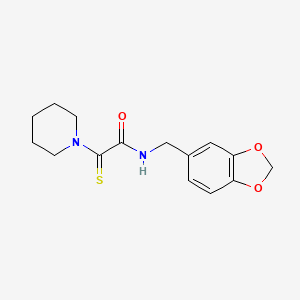![molecular formula C26H20N2O2 B4202548 3-hydroxy-3-phenyl-2-[4-(pyridin-4-ylmethyl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B4202548.png)
3-hydroxy-3-phenyl-2-[4-(pyridin-4-ylmethyl)phenyl]-2,3-dihydro-1H-isoindol-1-one
Overview
Description
3-hydroxy-3-phenyl-2-[4-(pyridin-4-ylmethyl)phenyl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with the molecular formula C26H20N2O2 This compound is known for its unique structural features, which include a hydroxy group, a phenyl group, and a pyridinylmethyl group attached to an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-phenyl-2-[4-(pyridin-4-ylmethyl)phenyl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method involves the condensation of 4-(4-pyridinylmethyl)benzaldehyde with 3-hydroxy-3-phenyl-1-isoindolinone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-phenyl-2-[4-(pyridin-4-ylmethyl)phenyl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyridinylmethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol or amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-hydroxy-3-phenyl-2-[4-(pyridin-4-ylmethyl)phenyl]-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-phenyl-2-[4-(pyridin-4-ylmethyl)phenyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and pyridinylmethyl groups can engage in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-3-phenyl-2-[4-(pyridin-4-ylmethyl)phenyl]-2,3-dihydro-1H-isoindol-1-one: Unique due to the presence of both phenyl and pyridinylmethyl groups.
3-hydroxy-3-phenyl-1-isoindolinone: Lacks the pyridinylmethyl group, resulting in different chemical properties.
3-hydroxy-2-phenyl-1-isoindolinone: Different substitution pattern on the isoindolinone core.
Uniqueness
The presence of the pyridinylmethyl group in this compound distinguishes it from other similar compounds. This group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to unique biological activities.
Properties
IUPAC Name |
3-hydroxy-3-phenyl-2-[4-(pyridin-4-ylmethyl)phenyl]isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c29-25-23-8-4-5-9-24(23)26(30,21-6-2-1-3-7-21)28(25)22-12-10-19(11-13-22)18-20-14-16-27-17-15-20/h1-17,30H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCGUNOHTQHZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)CC5=CC=NC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B4202477.png)
![Ethyl 1-[(4-chlorobenzyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B4202486.png)


![N-(2,6-diethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4202512.png)
![N-bicyclo[2.2.1]hept-2-yl-4-iodobenzamide](/img/structure/B4202523.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B4202527.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-(1-pyrrolidinylcarbonyl)benzamide](/img/structure/B4202535.png)

![3-ethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B4202555.png)
![4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4202563.png)

![Methyl 2-[(4-chlorophenyl)carbamoylamino]-2-phenylacetate](/img/structure/B4202587.png)
